Dynorphin A1-17 - 80448-90-4

Dynorphin A1-17

Catalog Number: EVT-242565
CAS Number: 80448-90-4
Molecular Formula: C99H155N31O23
Molecular Weight: 2147.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dynorphin A1-17 is a naturally occurring opioid peptide, first isolated from porcine pituitary tissue. [] It acts primarily as an agonist at the κ-opioid receptor, although it also exhibits affinity for μ- and δ-opioid receptors. [, , ] Dynorphin A1-17 is derived from the proteolytic processing of prodynorphin, a larger precursor peptide. [] Its presence has been identified in various regions of the central and peripheral nervous systems, including the spinal cord, brain, and pituitary gland. [, , , , ]

Dynorphin A1-17 plays a significant role in modulating pain perception, thermoregulation, stress responses, and neuroendocrine function. [, , , , , , , ] Notably, its role in pain perception appears complex, with evidence suggesting both analgesic and hyperalgesic effects depending on the context and experimental conditions. [, ]

    Tyr-Pro-N-MePhe-D-Pro-NH2 (PL-017)

    • Compound Description: A synthetic opioid peptide that acts as a highly selective agonist for the μ-opioid receptor. PL-017 is known to induce hyperthermia when administered intracerebroventricularly (ICV). [, , ]
    • Relevance: PL-017 serves as a comparative compound to Dynorphin A1-17 in studies investigating the thermoregulatory effects of opioids. While Dynorphin A1-17 primarily acts on κ-opioid receptors and induces hypothermia, PL-017, targeting μ-opioid receptors, elicits the opposite effect (hyperthermia). This contrast highlights the distinct roles of different opioid receptor subtypes in thermoregulation. [, , ]

    U-69,593

    • Compound Description: A synthetic compound known to be a highly selective agonist for the κ-opioid receptor. It is often used in research to investigate the effects of activating κ-opioid receptors. [, ]
    • Relevance: Similar to Dynorphin A1-17, U-69,593 acts as a κ-opioid receptor agonist. This shared pharmacological profile makes U-69,593 a valuable tool for studying κ-opioid receptor function and comparing its effects to those of Dynorphin A1-17. Both compounds have been shown to modulate excitatory transmission in the substantia gelatinosa of the spinal cord. []

    DPDPE ( [D-Pen2, D-Pen5]enkephalin)

    • Compound Description: A synthetic opioid peptide that acts as a highly selective agonist for the δ-opioid receptor. [, , , ]
    • Relevance: DPDPE serves as a comparative compound in studies investigating the thermoregulatory effects of different opioid receptor subtypes. Unlike Dynorphin A1-17 (κ-opioid receptor agonist) and PL-017 (μ-opioid receptor agonist), DPDPE does not produce significant changes in body temperature, highlighting the specific involvement of μ and κ-opioid receptors, but not δ-opioid receptors, in thermoregulation. [, , ]

    Dynorphin A1-13

    • Compound Description: A truncated form of Dynorphin A1-17, consisting of the first 13 amino acids. It retains the ability to stimulate the release of adrenocorticotropic hormone (ACTH) in the ovine fetus. []
    • Relevance: Dynorphin A1-13 represents a structurally similar peptide to Dynorphin A1-17. Its ability to stimulate ACTH release, even in the absence of the last four amino acids, suggests that the key structural elements for this activity reside within the first 13 amino acids of Dynorphin A1-17. []

    Dynorphin A2-17

    • Compound Description: A fragment of Dynorphin A1-17 lacking the N-terminal tyrosine residue. Unlike Dynorphin A1-17 and Dynorphin A1-13, Dynorphin A2-17 does not stimulate ACTH release in the ovine fetus. []
    • Relevance: Dynorphin A2-17 serves as a negative control in studies investigating the structure-activity relationship of Dynorphin A1-17. Its inability to stimulate ACTH release suggests that the N-terminal tyrosine residue of Dynorphin A1-17 is crucial for its biological activity in this context. []

    Dynorphin A2-13

    • Compound Description: A fragment of Dynorphin A lacking the N-terminal tyrosine and the four C-terminal amino acids. This fragment retains the ability to activate bradykinin receptors, leading to hypersensitivity to touch and heat. []
    • Relevance: Dynorphin A2-13 highlights a distinct non-opioid mechanism of action for Dynorphin A peptides. While Dynorphin A1-17 primarily exerts its effects through opioid receptors, Dynorphin A2-13 showcases the ability of Dynorphin A fragments to interact with other receptor systems and contribute to pain signaling through bradykinin receptors. []

    Dynorphin B1-13

    • Compound Description: A member of the dynorphin family of opioid peptides. It is derived from the same precursor protein as Dynorphin A and shares some structural similarities. []
    • Relevance: Dynorphin B1-13 is structurally related to Dynorphin A1-17 and may have overlapping functions in the nervous system. Research on the expression of opioid peptide precursors suggests potential roles for both Dynorphin A1-17 and Dynorphin B1-13 in the development of dyskinesia associated with Parkinson's disease. []

    [D-Ala2, N-MePhe4, Gly5-ol]enkephalin (DAMGO)

    • Compound Description: A synthetic opioid peptide that acts as a highly selective agonist for the μ-opioid receptor. []
    • Relevance: DAMGO is used in conjunction with Dynorphin A1-17 in electrophysiological studies to investigate the interaction between the OFQ/Nociceptin and μ-opioid receptor systems in the hypothalamic arcuate nucleus. []

    Met-enkephalin

    • Compound Description: An endogenous opioid peptide that acts primarily as an agonist at the δ-opioid receptor, but also exhibits affinity for the μ-opioid receptor. [, ]
    • Relevance: Met-enkephalin, along with Dynorphin A1-17, is studied in the context of opioid peptide release from the neurohypophysis. These studies suggest potential co-localization and co-secretion of Met-enkephalin and Dynorphin A1-17 with oxytocin and vasopressin, indicating a complex interplay between these peptides in regulating neurohypophyseal function. []

    β-endorphin

    • Compound Description: An endogenous opioid peptide that acts primarily as an agonist at the μ-opioid receptor, but also has affinity for δ- and κ-opioid receptors. [, , ]
    • Relevance: β-endorphin is studied in conjunction with Dynorphin A1-17 in investigations of opioid peptide systems and their roles in various physiological processes. For example, research has explored the effects of streptozotocin-induced diabetes on the expression of proopiomelanocortin (POMC), the precursor peptide of β-endorphin, and prodynorphin, the precursor of Dynorphin A1-17. []

    Neurotensin

    • Compound Description: A neuropeptide found throughout the central nervous system, involved in various physiological processes, including pain modulation and thermoregulation. [, ]
    • Relevance: Neurotensin is investigated alongside Dynorphin A1-17 and other opioid agonists to understand their interactions in thermoregulation. Studies have shown that neurotensin can modulate the thermoregulatory effects of opioid agonists, suggesting a complex interplay between these neuropeptidergic systems in regulating body temperature. [, ]

    U50,488H

    • Compound Description: A synthetic compound that acts as a highly selective agonist for the κ-opioid receptor. It is frequently used in research to investigate the effects of activating κ-opioid receptors. [, , ]
    • Relevance: Similar to Dynorphin A1-17, U50,488H acts as a κ-opioid receptor agonist. Research has explored its effects on various physiological processes, including thermoregulation and hormone release. Unlike Dynorphin A1-17, U50,488H's effects on ACTH release appear to be mediated through the classical κ-opioid receptor pathway. [, , ]

    Levorphanol

    • Compound Description: An opioid analgesic that acts as a potent agonist at both μ- and κ-opioid receptors. []
    • Relevance: Levorphanol serves as a comparative compound in studies investigating the differential regulation of the κ-opioid receptor by various agonists. Unlike the selective κ-opioid agonist U50,488H, which causes receptor downregulation and desensitization, levorphanol does not induce these effects, highlighting potential differences in the cellular responses elicited by different κ-opioid receptor agonists. []

    Etorphine

    • Compound Description: A potent opioid analgesic that acts as a non-selective agonist at μ-, κ-, and δ-opioid receptors. []
    • Relevance: Etorphine is included in research exploring the regulation of the κ-opioid receptor by different agonists. Similar to levorphanol, but in contrast to the selective κ-opioid agonist U50,488H, etorphine does not cause significant desensitization of the κ-opioid receptor, emphasizing potential variations in receptor regulation based on the agonist's selectivity profile. []
Overview

Dynorphin A is an endogenous opioid peptide that plays a significant role in various physiological processes within the central nervous system. It is derived from the precursor protein prodynorphin through enzymatic cleavage. Dynorphin A is particularly noted for its high affinity for the kappa-opioid receptor, which mediates its effects on pain modulation, mood regulation, and stress response. This peptide, especially in swine, has been extensively studied for its biological activities and potential therapeutic applications.

Source

Dynorphin A was first identified in the porcine pituitary gland, where it was isolated and characterized. The initial studies by Goldstein et al. in the early 1980s revealed its potent opioid activity and led to further investigations into its structure and function. Dynorphin A is produced in various regions of the brain, including the hypothalamus, striatum, and spinal cord, indicating its widespread physiological relevance .

Classification

Dynorphin A belongs to a class of peptides known as dynorphins, which are categorized as opioid peptides. These peptides are classified based on their structural characteristics and biological activities. Dynorphin A specifically acts as an agonist at kappa-opioid receptors but also exhibits some activity at mu-opioid receptors and delta-opioid receptors .

Synthesis Analysis

Methods

The synthesis of Dynorphin A can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase synthesis allows for the stepwise assembly of amino acids on a solid support, facilitating the production of peptides with high purity.

Technical Details

In solid-phase synthesis, protected amino acids are sequentially added to the growing peptide chain. The protection groups are removed after each addition to allow for subsequent coupling reactions. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Molecular Structure Analysis

Structure

The molecular structure of Dynorphin A consists of 17 amino acids with a specific sequence that contributes to its biological activity. The amino acid sequence is critical as it determines how the peptide interacts with opioid receptors.

Data

The molecular formula for Dynorphin A is C_40H_55N_9O_13S, with a molecular weight of approximately 1,023.07 g/mol. Its structure includes several basic and hydrophobic residues which enhance its binding affinity to receptors .

Chemical Reactions Analysis

Reactions

Dynorphin A undergoes various biochemical reactions within the body, primarily involving receptor binding and signal transduction pathways. Its interaction with kappa-opioid receptors triggers intracellular signaling cascades that modulate neurotransmitter release and neuronal excitability.

Technical Details

Upon binding to its receptor, Dynorphin A activates G-protein coupled receptor pathways, leading to the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate levels. This process results in reduced neuronal excitability and pain perception .

Mechanism of Action

Process

The mechanism of action of Dynorphin A involves its preferential binding to kappa-opioid receptors located throughout the central nervous system. When Dynorphin A binds to these receptors, it induces analgesic effects and can influence mood and stress responses.

Data

Research indicates that Dynorphin A's effects can vary significantly depending on its concentration and the specific brain region involved. For example, increased levels of Dynorphin A have been associated with stress-induced analgesia and dysphoria in certain contexts .

Physical and Chemical Properties Analysis

Physical Properties

Dynorphin A is typically presented as a white to off-white powder when synthesized or purified. It is soluble in water and other polar solvents but may require specific conditions for optimal solubility.

Chemical Properties

The stability of Dynorphin A can be influenced by factors such as pH and temperature. It is sensitive to hydrolysis under alkaline conditions but remains stable at physiological pH levels .

Relevant data include:

  • Melting Point: Not explicitly defined due to peptide nature.
  • Solubility: Soluble in water; insoluble in non-polar solvents.
Applications

Dynorphin A has several scientific uses:

  • Pain Management: Due to its potent analgesic properties via kappa-opioid receptor activation.
  • Neuroscience Research: Investigated for its role in addiction, mood disorders, and stress responses.
  • Pharmacological Studies: Used as a model peptide for developing new analgesics targeting opioid receptors.

Research continues into the therapeutic potential of Dynorphin A analogs for treating conditions such as chronic pain, depression, and substance use disorders .

Properties

CAS Number

80448-90-4

Product Name

Dynorphin A (swine)

IUPAC Name

5-amino-2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C99H155N31O23

Molecular Weight

2147.5 g/mol

InChI

InChI=1S/C99H155N31O23/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)

InChI Key

JMNJYGMAUMANNW-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N

Synonyms

Dynorphin (1-17); Dynorphin(1-17); Dynorphin 1-17; Dynorphin1-17; Dynorphins; Dynorphin A (1-17); Dynorphin A 1-17; Dynorphin A1-17; DynorphinA 1-17; DynorphinA1-17; DynorphinA(1-17); D004399; LS-185865; LS185865; LS 185865

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.